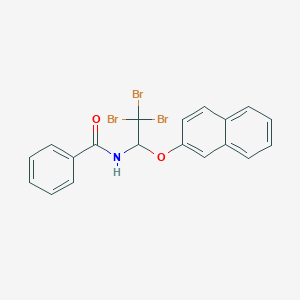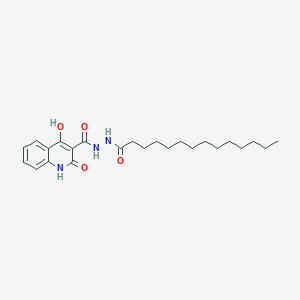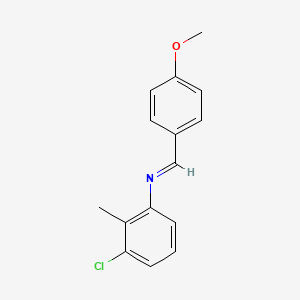
(3-Chloro-2-methyl-phenyl)-(4-methoxy-benzylidene)-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Chloro-2-methyl-phényl)-(4-méthoxy-benzylidène)-amine est un composé organique qui présente une structure d'amine benzylidène avec une substitution chloro et méthyle sur un cycle phényle et un groupe méthoxy sur l'autre.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la (3-Chloro-2-methyl-phényl)-(4-méthoxy-benzylidène)-amine implique généralement la condensation de la 3-chloro-2-méthyl aniline avec le 4-méthoxybenzaldéhyde. La réaction est généralement effectuée en présence d'un catalyseur acide tel que l'acide chlorhydrique ou l'acide sulfurique sous conditions de reflux. Le mélange réactionnel est ensuite refroidi et le produit est isolé par filtration et recristallisation.
Méthodes de production industrielle
En milieu industriel, la synthèse peut être mise à l'échelle en utilisant des réacteurs à flux continu pour assurer une qualité et un rendement constants. L'utilisation de systèmes automatisés peut contribuer à maintenir un contrôle précis des paramètres réactionnels tels que la température, la pression et les concentrations des réactifs.
Analyse Des Réactions Chimiques
Types de réactions
(3-Chloro-2-methyl-phényl)-(4-méthoxy-benzylidène)-amine peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe méthoxy peut être oxydé pour former un aldéhyde ou un acide carboxylique correspondant.
Réduction : Le groupe imine peut être réduit pour former l'amine correspondante.
Substitution : Le groupe chloro peut être substitué par d'autres nucléophiles tels que des amines ou des thiols.
Réactifs et conditions courants
Oxydation : Des réactifs tels que le permanganate de potassium ou le trioxyde de chrome en conditions acides.
Réduction : Des réactifs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution : Des nucléophiles comme l'ammoniac ou la thiourée en présence d'une base telle que l'hydroxyde de sodium.
Principaux produits
Oxydation : Acide (3-Chloro-2-methyl-phényl)-(4-méthoxy-benzylidène)-carboxylique.
Réduction : (3-Chloro-2-methyl-phényl)-(4-méthoxy-benzyl)-amine.
Substitution : (3-Amino-2-methyl-phényl)-(4-méthoxy-benzylidène)-amine.
Applications de la recherche scientifique
Chimie
En chimie, la (3-Chloro-2-methyl-phényl)-(4-méthoxy-benzylidène)-amine est utilisée comme élément constitutif pour la synthèse de molécules plus complexes. Elle peut être utilisée dans le développement de nouveaux ligands pour la catalyse ou comme intermédiaire dans la synthèse de produits pharmaceutiques.
Biologie
En recherche biologique, ce composé peut être utilisé pour étudier les effets de diverses substitutions sur l'activité biologique des amines benzylidènes. Il peut servir de composé modèle pour comprendre la relation structure-activité dans la conception de médicaments.
Médecine
En chimie médicinale, la (3-Chloro-2-methyl-phényl)-(4-méthoxy-benzylidène)-amine présente des applications potentielles comme agent antimicrobien ou anticancéreux. Ses dérivés peuvent présenter une activité contre divers agents pathogènes ou lignées cellulaires cancéreuses.
Industrie
Dans le secteur industriel, ce composé peut être utilisé dans la production de produits chimiques de spécialité ou comme précurseur pour la synthèse de matériaux avancés présentant des propriétés spécifiques.
Mécanisme d'action
Le mécanisme d'action de la (3-Chloro-2-methyl-phényl)-(4-méthoxy-benzylidène)-amine implique son interaction avec des cibles moléculaires spécifiques. Par exemple, si elle est utilisée comme agent antimicrobien, elle peut inhiber la fonction d'enzymes essentielles dans les cellules bactériennes, conduisant à la mort cellulaire. Dans le cas d'une activité anticancéreuse, elle peut interférer avec la division cellulaire ou induire l'apoptose dans les cellules cancéreuses.
Applications De Recherche Scientifique
Chemistry
In chemistry, (3-Chloro-2-methyl-phenyl)-(4-methoxy-benzylidene)-amine is used as a building block for the synthesis of more complex molecules. It can be used in the development of new ligands for catalysis or as an intermediate in the synthesis of pharmaceuticals.
Biology
In biological research, this compound can be used to study the effects of various substitutions on the biological activity of benzylidene amines. It can serve as a model compound for understanding the structure-activity relationship in drug design.
Medicine
In medicinal chemistry, this compound has potential applications as an antimicrobial or anticancer agent. Its derivatives may exhibit activity against various pathogens or cancer cell lines.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals or as a precursor for the synthesis of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of (3-Chloro-2-methyl-phenyl)-(4-methoxy-benzylidene)-amine involves its interaction with specific molecular targets. For instance, if used as an antimicrobial agent, it may inhibit the function of essential enzymes in bacterial cells, leading to cell death. In the case of anticancer activity, it may interfere with cell division or induce apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Composés similaires
- 3-Chloro-2-méthylphénol
- 3-Chloro-2-méthylphényl isocyanate
- 3-Chloro-2-méthylphényl méthyl sulfure
Unicité
(3-Chloro-2-methyl-phényl)-(4-méthoxy-benzylidène)-amine est unique en raison de sa configuration de substitution spécifique, qui confère des propriétés chimiques et biologiques distinctes. La présence à la fois de groupes donneurs d'électrons (méthoxy) et attracteurs d'électrons (chloro) peut influencer sa réactivité et son interaction avec les cibles biologiques, ce qui en fait un composé polyvalent pour diverses applications.
Propriétés
Formule moléculaire |
C15H14ClNO |
|---|---|
Poids moléculaire |
259.73 g/mol |
Nom IUPAC |
N-(3-chloro-2-methylphenyl)-1-(4-methoxyphenyl)methanimine |
InChI |
InChI=1S/C15H14ClNO/c1-11-14(16)4-3-5-15(11)17-10-12-6-8-13(18-2)9-7-12/h3-10H,1-2H3 |
Clé InChI |
VZXYUKHHAOELFM-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC=C1Cl)N=CC2=CC=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide](/img/structure/B11988352.png)
![N-{2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoyl}-beta-alanine](/img/structure/B11988360.png)
![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11988363.png)
![(5Z)-3-Butyl-5-[(3-{4-[(4-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11988368.png)
![N-[(5Z)-5-(1-heptyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B11988387.png)
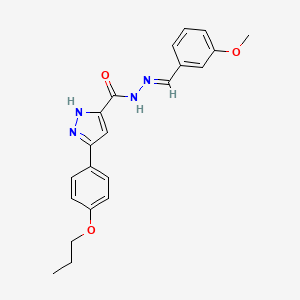
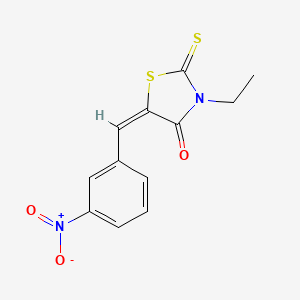
![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N'-[(E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B11988402.png)


